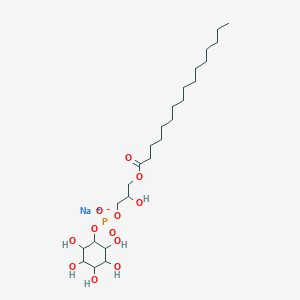

l-alpha-Lysophosphatidylinositol (soy, sodium salt)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-alpha-Lysophosphatidylinositol (soy, sodium salt) is a phospholipid molecule that has been gaining increasing attention in the scientific community due to its potential applications in various fields such as medicine, biotechnology, and agriculture.

科学的研究の応用

Health Benefits and Nutritional Insights

Research on soy proteins, which are a major component in diets, underscores the importance of understanding the nutritional and health implications of soy-based products. Soy proteins have been identified for their potential health benefits, including lowering cholesterol levels, anticarcinogenic effects, and protective effects against various diseases such as obesity, diabetes, and cardiovascular diseases. These benefits highlight the significance of soy derivatives, potentially including l-alpha-Lysophosphatidylinositol, in enhancing human health and nutrition (Friedman & Brandon, 2001).

Sodium and Potassium's Role in Food Science

The use of sodium salts, such as sodium chloride, in food processing is widespread due to their ability to enhance flavor, preserve food, and improve texture. Studies have explored the reduction of sodium chloride in food products to address health concerns related to high sodium intake, which is linked to hypertension and cardiovascular diseases. These investigations are part of broader efforts to understand how sodium and its substitutes can be balanced in food processing without compromising safety, quality, and sensory properties of foods (Albarracín et al., 2011).

Biomedical Applications

The exploration of poly-amino acids, including poly-lysine, highlights the potential biomedical applications of these compounds. Poly-lysine, closely related to the lysophosphatidylinositol structure, has been studied for its use in drug delivery systems, biological adhesives, and as biodegradable, edible, and non-toxic materials for various medical applications. This research underscores the potential of amino acid derivatives, like l-alpha-Lysophosphatidylinositol, in developing new biomedical materials and therapies (Shih, Van, & Shen, 2004).

Lysophosphatidic Acid Receptor Antagonists in Cancer Treatment

While not directly related to l-alpha-Lysophosphatidylinositol, research into lysophosphatidic acid (LPA) receptor antagonists in cancer treatment sheds light on the complex roles of lipid mediators in disease progression and treatment. LPA signaling is involved in various cellular processes critical to cancer progression, highlighting the therapeutic potential of targeting lipid signaling pathways. This area of research may provide insights into the broader applications of lipid derivatives, including l-alpha-Lysophosphatidylinositol, in treating diseases (Yu-Hsuan Lin, Yueh-Chien Lin, & Chien-Chin Chen, 2021).

作用機序

Target of Action

L-alpha-Lysophosphatidylinositol (soy, sodium salt) is an endogenous phospholipid and a novel ligand for the orphan G protein-coupled receptor 55 (GPR55) . GPR55 is a member of the G protein-coupled receptor family and plays a significant role in various physiological processes .

Mode of Action

L-alpha-Lysophosphatidylinositol interacts with GPR55, promoting RhoA-dependent Ca2+ signaling . This interaction leads to the activation of NFAT (nuclear factor of activated T cells) in human embryonic kidney 293 cells .

Biochemical Pathways

The activation of GPR55 by L-alpha-Lysophosphatidylinositol triggers a cascade of biochemical reactions. It induces rapid phosphorylation of p38 mitogen-activated protein kinase (MAPK) and its downstream activating transcription factor 2 (ATF2) in both GPR55-transfected HEK293 cells, and in IM-9 lymphoblastoid cells naturally expressing GPR55 .

Result of Action

The activation of GPR55 by L-alpha-Lysophosphatidylinositol leads to a series of cellular responses. It has been shown to enhance serum-induced cell migration in MCF-7 cells overexpressing GPR55 . Additionally, it plays a regulatory role in cell proliferation and function .

特性

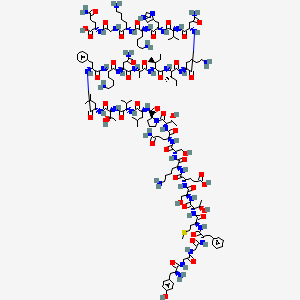

IUPAC Name |

sodium;(3-hexadecanoyloxy-2-hydroxypropyl) (2,3,4,5,6-pentahydroxycyclohexyl) phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H49O12P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)35-16-18(26)17-36-38(33,34)37-25-23(31)21(29)20(28)22(30)24(25)32;/h18,20-26,28-32H,2-17H2,1H3,(H,33,34);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTWBHNULFRGAT-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)O.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48NaO12P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Silane, dichloromethyl[1-(methylphenyl)ethyl]-](/img/structure/B6596106.png)

![(E)-N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B6596112.png)

![Ethanesulfonamide, 2-(diethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B6596148.png)

![disodium;(2S)-2-amino-3-[[(2R)-2,3-di(heptadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B6596182.png)

![azanium;(2S)-3-[[(2R)-2-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropoxy]-hydroxyphosphoryl]oxy-2-aminopropanoate](/img/structure/B6596191.png)